molecular formula C5H11N3O B8805291 N-(Aminoiminomethyl)butyramide CAS No. 4417-83-8

N-(Aminoiminomethyl)butyramide

Cat. No.: B8805291
CAS No.: 4417-83-8
M. Wt: 129.16 g/mol
InChI Key: OZRCULZKJLSCQW-UHFFFAOYSA-N
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Description

N-(Aminoiminomethyl)butyramide is a substituted amidine derivative characterized by a butyramide backbone linked to an aminoiminomethyl group. Amidines, such as this compound, are pharmacologically significant due to their structural versatility and biological activity. For instance, amidine-containing moieties like benzimidazoles and tetrahydropyrimidines are prevalent in drug development . The aminoiminomethyl group in this compound likely enhances its ability to participate in hydrogen bonding and electrostatic interactions, making it a candidate for targeting enzymes or receptors.

Properties

CAS No.

4417-83-8

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

N-(diaminomethylidene)butanamide

InChI

InChI=1S/C5H11N3O/c1-2-3-4(9)8-5(6)7/h2-3H2,1H3,(H4,6,7,8,9)

InChI Key

OZRCULZKJLSCQW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Butyramide

Butyramide derivatives vary in substituents and functional groups, leading to distinct biological and chemical properties. Key comparisons include:

Compound Name Structural Features Biological Activity/Application Reference
N-(Aminoiminomethyl)butyramide Butyramide + aminoiminomethyl group Potential enzyme/receptor interaction
Pyronopaline Butyramide linked to pyrrolidone-carboxylic acid Crown gall tumor marker; bacterial catabolism
N-(4-Nitrophenyl)-butyramide Butyramide + 4-nitrophenyl group Substrate for serine hydrolases
N-(4-Benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide Butyramide + benzimidazole-sulfinyl group Antiulcer activity
Tributyrin Triglyceride ester of butyric acid Strong differentiation inducer in cancer cells
Isobutyramide Methyl branch on butyramide backbone Weaker antiproliferative activity vs. butyramide

Key Findings:

  • This highlights the role of aromatic substituents in enzyme recognition .
  • Antiproliferative Effects : In erythroleukemia cells, N-butyramide inhibits proliferation and induces hemoglobin synthesis more effectively than isobutyramide, suggesting that linear chain structure (vs. branched) enhances activity .
  • Differentiation Induction : Tributyrin, a butyrate ester, outperforms butyramide in inducing differentiation in neuroblastoma cells, likely due to improved cellular uptake or metabolic stability .

Pharmacological Amidines

Amidines, including N-substituted variants, are critical in drug design. For example:

  • Benzimidazole derivatives (e.g., N-(4-benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide) exhibit antiulcer and antimicrobial activities, demonstrating how heterocyclic additions modulate biological effects .
  • Pyronopaline, a natural amidine derivative, is catabolized by Agrobacterium tumefaciens, suggesting amidines may serve as biomarkers or metabolic intermediates in pathogenic systems .

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